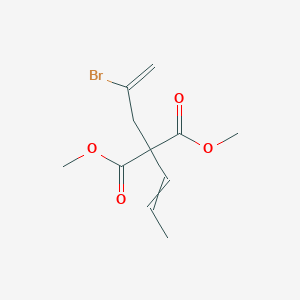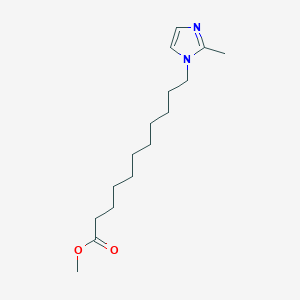
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to the biological activity of imidazole derivatives.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate involves its interaction with biological molecules through the imidazole ring. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, facilitating interactions with enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate is unique due to its long alkyl chain, which can influence its solubility and interaction with biological membranes. This structural feature distinguishes it from other imidazole-containing compounds and may contribute to its specific biological activities .
Propriétés
Numéro CAS |
85216-65-5 |
|---|---|
Formule moléculaire |
C16H28N2O2 |
Poids moléculaire |
280.41 g/mol |
Nom IUPAC |
methyl 11-(2-methylimidazol-1-yl)undecanoate |
InChI |
InChI=1S/C16H28N2O2/c1-15-17-12-14-18(15)13-10-8-6-4-3-5-7-9-11-16(19)20-2/h12,14H,3-11,13H2,1-2H3 |
Clé InChI |
TWEGWEVVEWUYQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


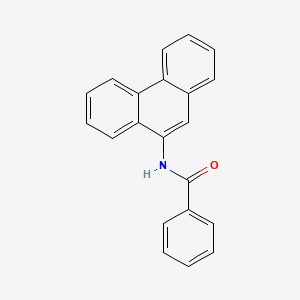
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
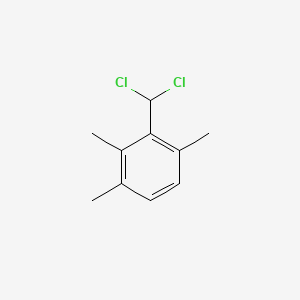
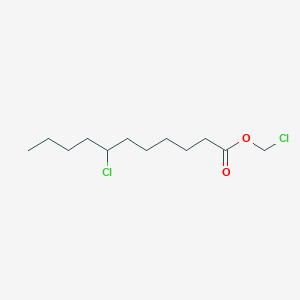



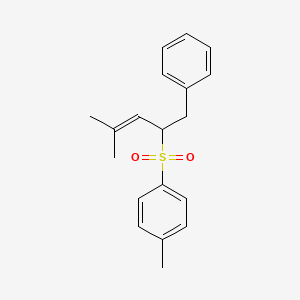
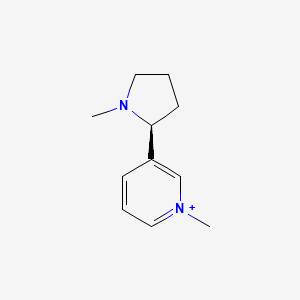
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
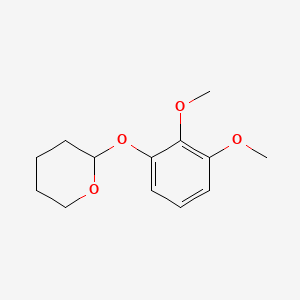
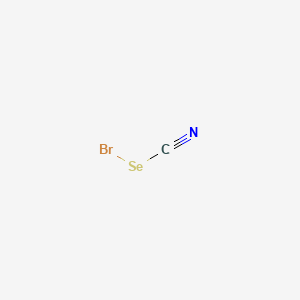
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
